![molecular formula C18H21N5O B2755000 2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881474-10-8](/img/structure/B2755000.png)

2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a unique chemical with the linear formula C18H20N4O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

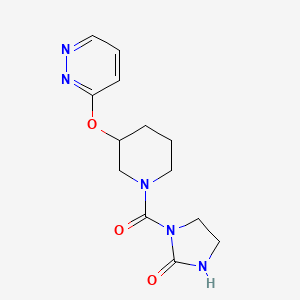

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H20N4O2 . The exact molecular structure would require more detailed information or a visual representation, which unfortunately is not available in the current search results.科学的研究の応用

Synthesis and Anticonvulsant Activity

Research has highlighted the synthesis of cycloalkyl[4,5]pyrrolo[3,2,1-ij]quinolines and indolo[3,2,1-hi]indoles from compounds structurally related to "2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide". These compounds demonstrated significant anticonvulsant activity, underscoring the potential of such structures in developing new therapeutic agents for epilepsy and related disorders (Stanton & Ackerman, 1983).

Novel Synthesis Approaches

A study presented a novel one-pot synthesis method for pyrrolo[3,4-c]quinoline-1-one derivatives, which are structurally related to the compound of interest. This synthesis showcases an unusual reductive cascade reaction, offering a new pathway for generating compounds with potential pharmacological properties (Yu et al., 2015).

Cytotoxic Activity

The compound and its derivatives have been evaluated for cytotoxic activity against various cancer cell lines, indicating their potential as chemotherapeutic agents. This includes research on substituted pyrrolo[2,3-f]quinolines, which showed promising activity against human non-small cell lung cell lines (Tsotinis et al., 2005).

Metal-Free Synthesis Methods

An innovative strategy for synthesizing the pyrrolo[2,3-b]quinoline skeleton was introduced, utilizing isocyanides in a metal-free and azide-free condition. This method emphasizes the versatility and eco-friendliness of synthesizing structurally complex quinolines, potentially expanding the chemical toolbox for medicinal chemistry (Liu et al., 2016).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

作用機序

Target of Action

Similar compounds have been reported to target theFibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

Compounds that target fgfrs typically work by inhibiting the receptor’s activity . This inhibition can occur through various mechanisms, such as preventing the receptor from binding to its ligand or blocking the receptor’s kinase activity .

Biochemical Pathways

The FGFR signaling pathway is a key biochemical pathway affected by FGFR inhibitors . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .

Result of Action

They can also significantly inhibit the migration and invasion of cancer cells .

特性

IUPAC Name |

2-amino-N-cyclohexyl-1-methylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c1-23-16(19)14(18(24)20-11-7-3-2-4-8-11)15-17(23)22-13-10-6-5-9-12(13)21-15/h5-6,9-11H,2-4,7-8,19H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNFUHKYCLAQKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4CCCCC4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2754918.png)

![3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione](/img/structure/B2754920.png)

![1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2754922.png)

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2754924.png)

![4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2754926.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2754934.png)

![(Butan-2-yl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B2754936.png)

![3-Amino-4-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B2754938.png)

![2,4-dichlorobenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2754939.png)